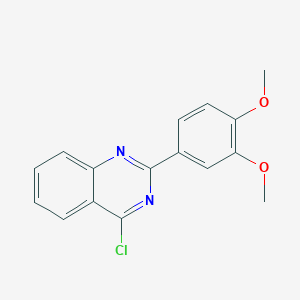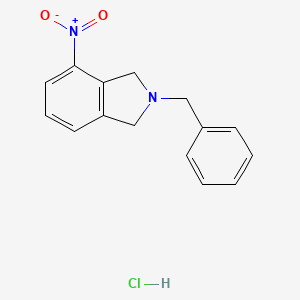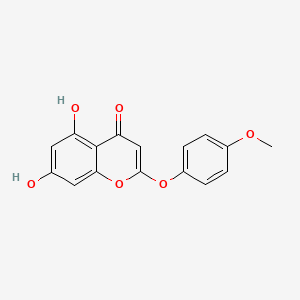
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide is a complex organic compound that features a variety of functional groups, including amino, chloro, fluoro, ethynyl, methoxy, oxoindolin, and phosphinothioic amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indolin-2-one core through cyclization reactions.
- Introduction of the ethynyl group via Sonogashira coupling.
- Functionalization with amino, chloro, and fluoro groups through electrophilic aromatic substitution.
- Attachment of the phosphinothioic amide group using appropriate phosphorus reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide: can be compared with other indolin-2-one derivatives, phosphinothioic amides, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C36H27Cl2FN3O2PS |
|---|---|
Poids moléculaire |
686.6 g/mol |
Nom IUPAC |
(3S)-3-[2-(2-amino-4-chloro-5-fluorophenyl)ethynyl]-5-chloro-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C36H27Cl2FN3O2PS/c1-44-27-15-12-24(13-16-27)23-42-34-17-14-26(37)21-30(34)36(35(42)43,19-18-25-20-32(39)31(38)22-33(25)40)41-45(46,28-8-4-2-5-9-28)29-10-6-3-7-11-29/h2-17,20-22H,23,40H2,1H3,(H,41,46)/t36-/m0/s1 |
Clé InChI |
WZHNSZTWUNCGNZ-BHVANESWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C#CC4=CC(=C(C=C4N)Cl)F)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C#CC4=CC(=C(C=C4N)Cl)F)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)



